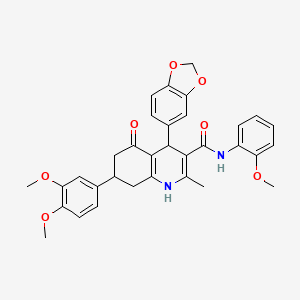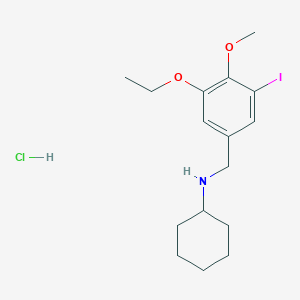![molecular formula C22H30N2O B4134498 2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4134498.png)
2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
説明
2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as AAPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of adamantane and is known for its pharmacological properties.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. It has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. This compound has also been shown to have an effect on the glutamatergic system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. This compound has also been shown to have analgesic properties, and has been used in studies related to pain management. This compound has also been shown to have an effect on the glutamatergic system, which is involved in the regulation of pain.
実験室実験の利点と制限
2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is usually high. This compound has also been shown to have a significant effect on the central nervous system, which makes it useful for studies related to neurodegenerative disorders. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. This compound has also been shown to have a short half-life, which can limit its effectiveness in certain studies.
将来の方向性
There are several future directions for the research of 2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. One potential direction is to explore its potential as a treatment for Parkinson's disease. This compound has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Another potential direction is to explore its potential as a treatment for other neurodegenerative disorders, such as Alzheimer's disease. This compound has also been shown to have analgesic properties, which make it a potential candidate for pain management. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been shown to have a significant effect on the central nervous system, and has been used in studies related to Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used in studies related to pain management, as it has been shown to have analgesic properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
科学的研究の応用
2-(1-adamantyl)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have a significant effect on the central nervous system, and has been used in studies related to Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used in studies related to pain management, as it has been shown to have analgesic properties.
特性
IUPAC Name |
2-(1-adamantyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-5-1-2-6-20(19)24-7-3-4-8-24/h1-2,5-6,16-18H,3-4,7-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHAEFFOOFGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4134439.png)
![3-({4-[4-(acetyloxy)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4134445.png)
![N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-2-chlorobenzamide](/img/structure/B4134448.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B4134450.png)
![methyl (4-{[({4-[(4-methoxyphenyl)amino]phenyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4134458.png)
![ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134463.png)
![2-(1-adamantyl)-N-({[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4134468.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134472.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4134475.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4134480.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4134486.png)
![N-{2-[4-ethyl-5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4134505.png)
